

Spectroscopic Analysis of N-(3-Iodopyridin-4-yl)pivalamide: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(3-Iodopyridin-4-yl)pivalamide**

Cat. No.: **B049149**

[Get Quote](#)

This guide provides a detailed spectroscopic analysis of **N-(3-Iodopyridin-4-yl)pivalamide**, a compound of interest in drug discovery and chemical research. For a comprehensive understanding, its spectral characteristics are compared with two structurally related, commercially available compounds: 4-aminopyridine and pivalamide. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side comparison of predicted and experimental data to facilitate compound identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for **N-(3-Iodopyridin-4-yl)pivalamide** and the experimental data for the comparator compounds, 4-aminopyridine and pivalamide.

Table 1: ^1H NMR Data (Predicted vs. Experimental)

Compound	Proton	Predicted Chemical Shift (δ ppm)	Experimental Chemical Shift (δ ppm)
N-(3-Iodopyridin-4-yl)pivalamide	Pyridine-H (ortho to N)	8.3 - 8.5	-
Pyridine-H (meta to N)	7.9 - 8.1	-	
Pyridine-H (ortho to I)	7.0 - 7.2	-	
NH (amide)	7.5 - 8.5 (broad)	-	
t-butyl	1.3 - 1.4	-	
4-Aminopyridine	Pyridine-H (ortho to N)	-	8.0 - 8.2
Pyridine-H (meta to N)	-	6.6 - 6.8	
NH ₂ (amino)	-	5.8 (broad)	
Pivalamide	NH ₂ (amide)	-	5.3 (broad)
t-butyl	-	1.2	

Table 2: ^{13}C NMR Data (Predicted vs. Experimental)

Compound	Carbon	Predicted Chemical Shift (δ ppm)	Experimental Chemical Shift (δ ppm)
N-(3-Iodopyridin-4-yl)pivalamide	C=O (amide)	175 - 178	-
Pyridine-C (ortho to N)	150 - 155	-	
Pyridine-C (para to N)	145 - 150	-	
Pyridine-C (meta to N)	120 - 125	-	
Pyridine-C-I	95 - 100	-	
C (quaternary, t-butyl)	38 - 42	-	
CH ₃ (t-butyl)	27 - 30	-	
4-Aminopyridine	Pyridine-C (para to N)	-	157 - 159
Pyridine-C (ortho to N)	-	149 - 151	
Pyridine-C (meta to N)	-	109 - 111	
Pivalamide	C=O (amide)	-	179 - 181
C (quaternary, t-butyl)	-	38 - 40	
CH ₃ (t-butyl)	-	27 - 29	

Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

Compound	Functional Group	Predicted Wavenumber (cm ⁻¹)	Experimental Wavenumber (cm ⁻¹)
N-(3-Iodopyridin-4-yl)pivalamide	N-H Stretch (amide)	3250 - 3350	-
C-H Stretch (aromatic)	3000 - 3100	-	
C-H Stretch (aliphatic)	2850 - 2950	-	
C=O Stretch (amide)	1670 - 1690	-	
C=C, C=N Stretch (aromatic)	1550 - 1600	-	
4-Aminopyridine	N-H Stretch (amine)	-	3400 - 3500 (asymmetric), 3200 - 3300 (symmetric)
C-H Stretch (aromatic)	-	3000 - 3100	
C=C, C=N Stretch (aromatic)	-	1600 - 1650	
Pivalamide	N-H Stretch (amide)	-	3350 - 3500 (asymmetric), 3150 - 3300 (symmetric)
C-H Stretch (aliphatic)	-	2850 - 2950	
C=O Stretch (amide)	-	1640 - 1680	

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

Compound	Molecular Formula	Predicted Molecular Weight (g/mol)	Key Fragmentation Peaks (m/z)
N-(3-Iodopyridin-4-yl)pivalamide	<chem>C10H13IN2O</chem>	316.13	316 (M+), 259 ([M-C(CH ₃) ₃] ⁺), 220 ([M-C(O)C(CH ₃) ₃] ⁺), 93 (pyridinamine fragment)
4-Aminopyridine	<chem>C5H6N2</chem>	94.11	94 (M+), 67 ([M-HCN] ⁺)
Pivalamide	<chem>C5H11NO</chem>	101.15	101 (M+), 86 ([M-CH ₃] ⁺), 57 ([C(CH ₃) ₃] ⁺)

Experimental Protocols

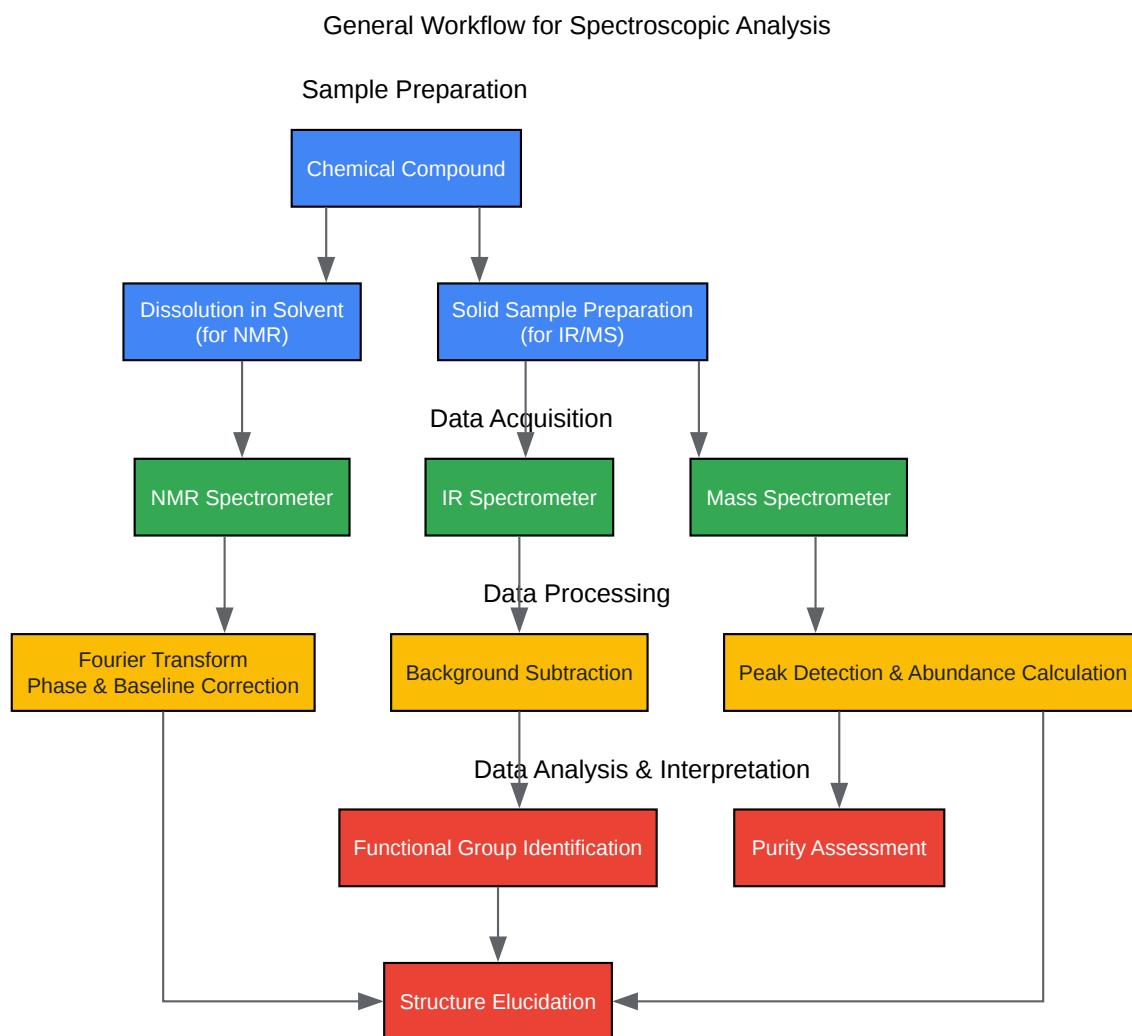
The following are standard protocols for the spectroscopic techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy


- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Background Scan: With no sample on the ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 , H_2O).
- Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum. The resulting spectrum shows the infrared absorption of the sample as a function of wavenumber.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds like those discussed here, direct insertion via a solids probe or injection into a gas chromatograph (GC-MS) are common methods.
- Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of N-(3-iodopyridin-4-yl)pivalamide: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b049149#spectroscopic-analysis-of-n-3-iodopyridin-4-yl-pivalamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com